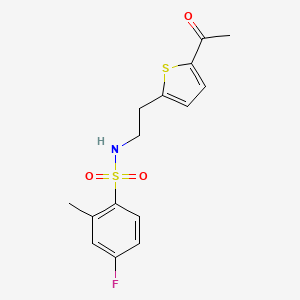

3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

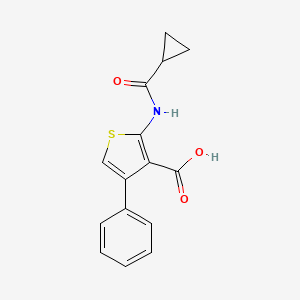

3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17F3N4O3 and its molecular weight is 478.431. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

- Synthesis Techniques and Characteristics : This compound has been a focus in the field of chemical synthesis. Studies explore various synthesis methods and characterize the resulting compounds. For example, the study by Maftei et al. (2013) discusses the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting their potential in creating related compounds.

Biological Activities

- Antitumor Activity : The antitumor properties of related compounds have been investigated. For instance, Maftei et al. (2013) demonstrated the potential of synthesized 1,2,4-oxadiazole analogs in exhibiting significant antitumor activity, indicating potential applications in cancer therapy.

Environmental and Agricultural Applications

- Herbicidal Evaluation : Research has also explored the use of related quinazoline-2,4-diones in agriculture. For example, Wang et al. (2014) synthesized and evaluated triketone-containing quinazoline-2,4-dione derivatives for their herbicidal activity, revealing their potential as effective herbicides.

Material Science

- Electron-Transport Materials : In the field of material science, compounds containing quinazoline-2,4-diones have been investigated for their electron-transport properties. For instance, Huang et al. (2006) synthesized derivatives with electron-transport capabilities, suggesting applications in electronic devices.

Molecular Modeling and Theoretical Studies

- Quantum-Mechanical Modeling : Theoretical studies such as those by Hęclik et al. (2017) have utilized quantum-mechanical modeling to understand the behavior and properties of quinazoline derivatives, providing valuable insights for future chemical synthesis and applications.

Medicinal Chemistry

- Synthesis of Bioactive Compounds : The potential for these compounds in medicinal chemistry is highlighted by studies like those of Deady et al. (2003), which synthesize carboxamide derivatives of related compounds and evaluate their cytotoxic activity, indicating their relevance in drug development.

Photoreaction Studies

- Light-Induced Reactions : Photoreaction studies, such as those conducted by He et al. (2021), explore the mechanisms of light-induced reactions in similar compounds, which can be foundational for photodynamic therapy or photosensitive material development.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the reaction of 3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione with 4-(trifluoromethyl)benzoyl chloride and sodium azide, followed by cyclization with triethyl orthoformate and acetic anhydride to form the oxadiazole ring.", "Starting Materials": [ "3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione", "4-(trifluoromethyl)benzoyl chloride", "sodium azide", "triethyl orthoformate", "acetic anhydride" ], "Reaction": [ "Step 1: 3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione is reacted with 4-(trifluoromethyl)benzoyl chloride and sodium azide in DMF at 80°C to form 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)amino)quinazoline-2,4(1H,3H)-dione.", "Step 2: The resulting intermediate is then cyclized with triethyl orthoformate and acetic anhydride in refluxing toluene to form the oxadiazole ring, yielding 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

1357796-47-4 |

Molekularformel |

C25H17F3N4O3 |

Molekulargewicht |

478.431 |

IUPAC-Name |

3-(2-phenylethyl)-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H17F3N4O3/c26-25(27,28)18-9-6-16(7-10-18)21-30-22(35-31-21)17-8-11-19-20(14-17)29-24(34)32(23(19)33)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,29,34) |

InChI-Schlüssel |

XYDNFURRBIKJNC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2557176.png)

![Dimethyl 5-[bis(anilinocarbonyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2557177.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2557178.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2557183.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)

![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)